Buformin-d9

Description

Properties

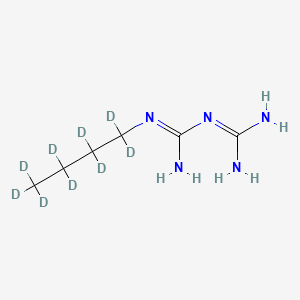

IUPAC Name |

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUMFJMFFMCIU-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Buformin-d9 as a Stable Isotope-Labeled Internal Standard

Foreword: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the demand for analytical methods of the highest precision and accuracy is non-negotiable. The quantification of xenobiotics in complex biological matrices is a formidable challenge, fraught with potential variabilities from sample collection to final analysis. It is in this context that the role of an appropriate internal standard becomes paramount. Stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard, offering a level of accuracy that is unsurpassed by other methods.[1][2] This guide provides an in-depth technical exploration of Buformin-d9, a deuterated analog of the biguanide antihyperglycemic agent, buformin. We will delve into its synthesis, characterization, and application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Role of Buformin and the Imperative for a SIL-IS

Buformin (1-butylbiguanide) is an oral antidiabetic drug from the biguanide class, which also includes metformin and phenformin.[3][4] Its mechanism of action involves reducing hepatic glucose production, delaying glucose absorption from the gastrointestinal tract, and increasing peripheral glucose uptake and utilization.[3] Although its use has declined in some regions due to the risk of lactic acidosis, a side effect common to biguanides, buformin remains a subject of clinical and toxicological investigation.[4][5]

Accurate quantification of buformin in biological matrices such as plasma or urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The inherent complexity of these matrices can lead to significant analytical challenges, including ion suppression or enhancement in the mass spectrometer, and variability in sample extraction and recovery.[2][6] A SIL-IS, such as Buformin-d9, is the ideal tool to overcome these challenges. By being chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction efficiencies, thereby providing a reliable means of normalization.[1][2]

Synthesis and Characterization of Buformin-d9: Ensuring Isotopic and Chemical Integrity

The quality of a SIL-IS is the bedrock of a robust bioanalytical method. This necessitates a well-controlled synthesis process and rigorous characterization to ensure high isotopic purity and chemical integrity.

Synthetic Pathway

The synthesis of buformin is typically achieved through the reaction of butylamine with 2-cyanoguanidine.[3] Consequently, the most direct route to Buformin-d9 involves the use of a deuterated butylamine precursor.

-

Reaction: Butylamine-d9 + 2-Cyanoguanidine → Buformin-d9

The use of commercially available, highly enriched butylamine-d9 is critical to achieving high isotopic purity in the final product. While literature on the specific synthesis of Buformin-d9 is not abundant, the established methods for biguanide synthesis are well-documented and adaptable for this purpose.[7][8]

Caption: QuEChERS-based sample preparation workflow.

LC-MS/MS Conditions

The following conditions are a representative starting point and should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 1.7 µm). HILIC is often preferred for polar compounds like biguanides. [9][10] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage, and then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Buformin: [M+H]⁺ → Product Ion (e.g., m/z 158.1 → 60.1). Buformin-d9: [M+H]⁺ → Product Ion (e.g., m/z 167.2 → 60.1 or another suitable fragment). |

| Collision Energy | To be optimized for each transition. |

Note: The specific MRM transitions should be determined by infusing the pure compounds into the mass spectrometer and identifying the most stable and abundant precursor and product ions.

Method Validation

A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be conducted in accordance with regulatory guidelines and should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Advanced Considerations and Troubleshooting

The Chromatographic Isotope Effect

A potential challenge when using deuterium-labeled internal standards is the "isotope effect," where the deuterated compound may exhibit a slightly different chromatographic retention time than the non-deuterated analyte. [2][6][11]This is due to the subtle differences in physicochemical properties imparted by the heavier isotope. If this chromatographic shift is significant, the analyte and internal standard may elute into regions with different levels of matrix-induced ion suppression, leading to inaccurate quantification.

Mitigation Strategies:

-

Chromatographic Optimization: Fine-tuning the mobile phase composition and gradient can help to minimize the separation between the analyte and the SIL-IS.

-

High-Efficiency Chromatography: The use of UPLC systems and sub-2 µm particle columns can provide sharper peaks, reducing the impact of small retention time differences.

-

Careful Validation: During method validation, it is crucial to assess for differential matrix effects across the elution window.

Isotopic Crosstalk

Isotopic crosstalk occurs when the signal from the internal standard contributes to the signal of the analyte, or vice versa. This can be a concern if the isotopic purity of the SIL-IS is insufficient or if there is significant in-source fragmentation. The use of a highly enriched Buformin-d9 standard with a mass difference of 9 Da from the analyte significantly minimizes this risk.

Conclusion: The Path to Reliable Bioanalytical Data

The use of Buformin-d9 as a stable isotope-labeled internal standard represents the pinnacle of analytical rigor for the quantification of buformin in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for the myriad of variables that can affect accuracy and precision. By understanding the principles of its synthesis, characterization, and application, and by being mindful of potential challenges such as the isotope effect, researchers can develop and validate robust bioanalytical methods that generate data of the highest integrity. This, in turn, empowers informed decision-making in drug development and clinical research, ultimately contributing to the advancement of science and medicine.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Rondaxe. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Springer. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

Buformin - Wikipedia. Wikipedia. Available at: [Link]

-

MS/MS parameters for the analysis of target analytes by MRM negative... ResearchGate. Available at: [Link]

-

A validated HPLC method with ultraviolet detection for the determination of buformin in plasma. PubMed. Available at: [Link]

-

Targeted and Nontargeted Detection and Characterization of Trace Organic Chemicals in Human Serum and Plasma Using QuEChERS Extraction. PMC - NIH. Available at: [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. IARJSET. Available at: [Link]

-

Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method. PubMed. Available at: [Link]

-

Evaluation of blood impurity removal efficiency using the QuEChERS method. PMC - NIH. Available at: [Link]

-

LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Omics Online. Available at: [Link]

-

Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. ResearchGate. Available at: [Link]

-

Rapid drug extraction from human whole blood using a modified QuEChERS extraction method. ResearchGate. Available at: [Link]

-

Gas chromatographic determination of buformin in body fluids and tissues, using a nitrogen phosphorus detector: application to a postmortem case. PubMed. Available at: [Link]

-

Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

-

Buformin – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. Frontiers. Available at: [Link]

-

Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. MDPI. Available at: [Link]

-

Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior. MDPI. Available at: [Link]

-

High Sensitivity Quantification of Nitrosamines in Metformin Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer With an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

-

Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. PMC - NIH. Available at: [Link]

-

Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence. PMC - NIH. Available at: [Link]

-

(PDF) DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF METFORMIN AND SEMAGLUTIDE IN HUMAN PLASMA. ResearchGate. Available at: [Link]

-

Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. MDPI. Available at: [Link]

-

Molecular structure and spectroscopic characterization of Metformin with experimental techniques and DFT quantum chemical calculations. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Internal standard method model for the quantitative determination of metformin. ResearchGate. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buformin - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

Technical Guide: Solubility Profiling and Handling of Buformin-d9 (HCl vs. Free Base) in Bioanalytical Workflows

Executive Summary & Core Distinction

Buformin-d9 is the stable isotope-labeled analog of the biguanide antidiabetic drug Buformin. It is almost exclusively supplied and stored as the Hydrochloride (HCl) salt .

For researchers and analytical scientists, the critical distinction between the HCl salt and the Free Base is not merely a matter of purchasing options, but of process stages :

-

HCl Salt: The Storage and Stock form. It is highly stable, water-soluble, and non-volatile.

-

Free Base: The Transient form. It is generated in situ only during specific sample preparation steps (e.g., alkaline liquid-liquid extraction). It is chemically unstable in isolation and exhibits atypical solubility for a "free base" (i.e., it remains insoluble in non-polar solvents like ether).

Critical Warning: Unlike many lipophilic drugs, Buformin Free Base is insoluble in chloroform and ether . Attempts to extract it using standard non-polar organic solvents will result in near-zero recovery.

Physicochemical Profile: HCl vs. Free Base

The solubility behavior of Buformin-d9 is governed by its biguanide core, which acts as a strong base (pKa ~11.3).

Comparative Solubility Table

| Feature | Buformin-d9 Hydrochloride (Salt) | Buformin-d9 Free Base (Neutral) |

| State | Crystalline Solid (White) | Hygroscopic Solid / Transient Species |

| Molecular Weight | ~202.73 g/mol | ~166.27 g/mol |

| pKa | N/A (Already protonated) | ~11.3 (Strong Base) |

| Water Solubility | High (>100 mg/mL) | Moderate (pH dependent) |

| Methanol Solubility | High (Freely Soluble) | High (Freely Soluble) |

| DMSO Solubility | High (>25 mg/mL) | Soluble |

| Acetonitrile | Slightly Soluble | Soluble |

| Chloroform/Ether | Insoluble | Insoluble (Critical for Extraction) |

| LogP (Octanol/Water) | -1.2 (Hydrophilic) | -0.6 (Slightly less hydrophilic) |

| Primary Use | Calibration Standards, Stock Solutions | Extraction Intermediate (SALLE) |

The Isotope Effect

The deuterium labeling (d9) on the butyl chain increases the molecular weight by approximately 9 Da compared to unlabeled Buformin. However, it does not significantly alter the solubility or pKa compared to the native drug. Protocols valid for Buformin HCl are valid for Buformin-d9 HCl.

Mechanism of Solubility & Speciation

Understanding the pH-dependent speciation is vital for chromatography (retention) and extraction.

Diagram 1: pH-Dependent Speciation and Solubility Switch

This diagram illustrates the protonation state of Buformin across the pH scale, dictating which solvent system is effective.

Caption: Buformin remains cationic (water-soluble) until extreme alkalinity (pH > 12).[1] Traditional "free base" extraction solvents (Ether) fail due to the molecule's inherent polarity.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (HCl Salt)

Objective: Create a stable, accurate stock solution for LC-MS/MS calibration. Material: Buformin-d9 Hydrochloride (Solid).[2]

-

Solvent Selection: Use 50:50 Methanol:Water (v/v) .

-

Reasoning: Pure water stocks are prone to microbial growth. Pure methanol can suffer from evaporation concentration errors. The 50:50 mix ensures solubility and stability.

-

-

Weighing: Weigh ~1.0 mg of Buformin-d9 HCl into a glass vial.

-

Calculation: Correct for the salt form.

-

Concentration = (Mass / Volume) × (MW_FreeBase / MW_Salt).

-

Ratio: 166.27 / 202.73 ≈ 0.82. (1 mg of salt contains ~0.82 mg of active d9-Buformin).

-

-

Dissolution: Vortex for 30 seconds. Sonication is rarely needed as the HCl salt is freely soluble.

-

Storage: Store at -20°C or -80°C. Stable for >6 months.

Protocol B: Extraction via Salting-Out Assisted LLE (SALLE)

Objective: Extract Buformin-d9 from biological matrices (Plasma/Serum). Context: Traditional LLE fails. This protocol forces the "Free Base" into a polar organic phase (Acetonitrile) using salt saturation.

-

Sample: 100 µL Plasma + 10 µL Buformin-d9 IS working solution.

-

Precipitation/Extraction: Add 200 µL Acetonitrile . Vortex.

-

Alkalinization (The "Free Base" Step): Add 50 µL of 10 M NaOH .

-

Mechanism: Shifts pH > 13, converting Buformin to the Free Base.

-

-

Salting Out: Add excess NaCl (approx 50-100 mg) or a saturated salt solution.

-

Mechanism: The "Salting Out" effect forces the Acetonitrile (containing the Free Base) to separate from the water phase.

-

-

Centrifugation: 10,000 x g for 5 minutes.

-

Recovery: Collect the upper Acetonitrile layer.

-

Note: Do not evaporate to dryness if possible; biguanides can adsorb to glass. Dilute with water/formic acid for injection.

-

Protocol C: Cation Exchange SPE (The Gold Standard)

Objective: Highest purity extraction relying on the cationic nature (Salt form).

-

Conditioning: MCX (Mixed-mode Cation Exchange) Cartridge. MeOH then Water.

-

Loading: Acidified Plasma (pH < 5). Buformin is positively charged.

-

Washing:

-

Wash 1: 0.1% Formic Acid (Removes proteins/neutrals).

-

Wash 2: Methanol (Removes hydrophobic interferences). Buformin stays bound.[3]

-

-

Elution: 5% Ammonium Hydroxide in Methanol .

-

Mechanism: High pH neutralizes the interaction, releasing Buformin as the Free Base into the methanol.

-

Workflow Visualization

Diagram 2: Analytical Decision Tree

This workflow guides the researcher on handling Buformin-d9 based on the experimental stage.

Caption: Decision matrix for Buformin-d9 handling. Note the explicit failure of traditional non-polar LLE and the reliance on polarity-switching methods (SALLE/SPE).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2468, Buformin.[4] PubChem.[5][4] Available at: [Link]

-

Al-Rimawi, F. (2025). Salting-out Assisted Liquid-Liquid Extraction Coupled with Hydrophilic Interaction Chromatography for the Determination of Biguanides. ResearchGate. Available at: [Link]

-

Sakamoto, Y., et al. (2020).[6] Postmortem distribution/redistribution of buformin... using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method. Forensic Science International. Available at: [Link]

Sources

- 1. Buformin-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. usbio.net [usbio.net]

- 3. Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buformin | C6H15N5 | CID 2468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buformin - Wikipedia [en.wikipedia.org]

- 6. Phenformin - Wikipedia [en.wikipedia.org]

Safety data sheet (SDS) for Buformin-d9 research grade

An In-Depth Technical Guide to the Safe Handling and Application of Buformin-d9 (Research Grade)

Introduction to Buformin-d9 in a Research Context

Buformin-d9 is the deuterated analog of Buformin, an antidiabetic drug of the biguanide class. The substitution of nine hydrogen atoms with deuterium isotopes renders Buformin-d9 a valuable tool in metabolic research, particularly in studies involving pharmacokinetics, pharmacodynamics, and drug metabolism. The increased mass of deuterium atoms can alter the rate of metabolic processes (the kinetic isotope effect), allowing researchers to investigate the metabolic fate of Buformin with greater precision. This guide provides a comprehensive overview of the safe handling, storage, and application of research-grade Buformin-d9, ensuring both the integrity of experimental data and the safety of laboratory personnel.

Chemical and Physical Properties

The physical and chemical properties of Buformin-d9 are largely similar to that of its non-deuterated counterpart, Buformin Hydrochloride. Understanding these properties is crucial for its proper handling and storage in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C6H6D9N5·HCl | LGC |

| Molecular Weight | 202.76 g/mol | LGC |

| Appearance | White Solid | Santa Cruz Biotechnology, Inc. |

| Solubility | Soluble in water | Inferred from Buformin HCl properties |

| Storage Temperature | -20°C | LGC |

Hazard Identification and GHS Classification

Buformin-d9, like its parent compound, is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are based on the Safety Data Sheet for Buformin Hydrochloride. Researchers must be fully aware of these hazards before handling the compound.

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.

| Pictogram | GHS Hazard Class | Hazard Statement |

| ! | Acute Toxicity (Oral), Skin & Eye Irritation, STOT-SE | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. |

Toxicological Profile

The toxicological properties of Buformin-d9 have not been exhaustively studied. However, based on the data for Buformin Hydrochloride, the primary routes of exposure are ingestion, inhalation, and skin/eye contact.

-

Acute Effects : Ingestion can lead to gastrointestinal distress. Direct contact can cause irritation to the skin and eyes. Inhalation of the powder may irritate the respiratory tract.

-

Chronic Effects : To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for chronic exposure.

Safe Handling and Storage in a Research Environment

Adherence to strict safety protocols is paramount when working with Buformin-d9.

Handling

-

Engineering Controls : Work with Buformin-d9 should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Hygiene Practices : Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Storage

-

Temperature : Store at the recommended temperature of -20°C to maintain chemical stability.

-

Container : Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities : Keep away from oxidizing agents.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls

-

Ventilation : A laboratory fume hood is the primary engineering control to prevent inhalation of dust particles.

Personal Protective Equipment

-

Eye/Face Protection : Wear approved safety goggles or a face shield.

-

Skin Protection : Use impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures

A swift and safe response to a spill is necessary to prevent wider contamination and exposure.

-

Personal Precautions : Wear appropriate PPE as described in Section 6.2.

-

Containment and Cleanup :

-

Evacuate personnel from the immediate area.

-

Sweep up the spilled solid material, avoiding dust generation.

-

Place the collected material in a sealed container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

Disposal Considerations

Disposal of Buformin-d9 and any contaminated materials must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Research Applications and Experimental Protocols

Buformin-d9 is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of Buformin in biological samples.

Sample Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps for preparing a stock solution, a common procedure in a research laboratory.

-

Pre-weighing Preparation : Allow the vial of Buformin-d9 to equilibrate to room temperature before opening to prevent condensation.

-

Weighing : Accurately weigh the desired amount of Buformin-d9 using an analytical balance in a chemical fume hood.

-

Solubilization : Add the appropriate volume of solvent (e.g., sterile water or DMSO) to the vial to achieve a final concentration of 1 mg/mL.

-

Mixing : Vortex the solution until the Buformin-d9 is completely dissolved.

-

Storage : Aliquot the stock solution into smaller, single-use vials and store at -20°C.

Diagrams

Chemical Structure of Buformin-d9 Hydrochloride

Caption: Chemical structure of Buformin-d9 Hydrochloride.

Safe Handling Workflow for Buformin-d9

Caption: Workflow for the safe handling of Buformin-d9.

References

Methodological & Application

Application Note: High-Sensitivity Quantitation of Buformin in Plasma Using Buformin-d9 Internal Standard

Methodology: HILIC-MS/MS | Matrix: Human/Rat Plasma | Analyte: Buformin | Internal Standard: Buformin-d9

Part 1: Executive Summary & Scientific Rationale

The Challenge: Polar Analytes in Complex Matrices

Buformin (1-butylbiguanide) presents a classic bioanalytical challenge. As a highly polar, basic biguanide (pKa ~11.5), it exhibits poor retention on traditional C18 Reversed-Phase (RP) columns without the use of ion-pairing reagents, which unfortunately suppress electrospray ionization (ESI) signals. Furthermore, plasma matrices contain phospholipids that often co-elute with polar analytes, causing significant matrix effects.

The Solution: Buformin-d9 and HILIC Chromatography

This protocol utilizes Buformin-d9 (butyl-d9-biguanide) as a Stable Isotope Labeled Internal Standard (SIL-IS).

-

Why d9? The +9 Da mass shift precludes isotopic overlap (crosstalk) from the native M+ isotopes of Buformin.

-

Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases using high-organic mobile phases. This aligns perfectly with Protein Precipitation (PPT) extraction, allowing for a "dilute-and-shoot" workflow that minimizes sample handling and maximizes recovery.

Part 2: Physicochemical Landscape[1]

| Property | Analyte: Buformin | Internal Standard: Buformin-d9 | Impact on Protocol |

| CAS Number | 692-13-7 (Free base) | 1215700-80-3 | Verification of reagents. |

| Molecular Formula | C₆H₁₅N₅ | C₆H₆D₉N₅ | +9 Da Mass Shift ensures selectivity. |

| Monoisotopic Mass | 157.13 Da | 166.19 Da | Precursor ion selection (Q1). |

| Polarity (LogP) | -1.2 (Highly Hydrophilic) | ~ -1.2 | Requires HILIC for retention. |

| Basicity (pKa) | ~11.5 | ~11.5 | Requires high pH or buffer control. |

| Solubility | Water, Methanol | Water, Methanol | Stock solutions must be aqueous/MeOH. |

Part 3: Method Development Strategy

Mass Spectrometry Optimization (ESI+)

Biguanides fragment consistently to form the guanidine moiety.

-

Buformin Transition: m/z 158.1

60.1 (Quantifier). -

Buformin-d9 Transition: m/z 167.2

60.1 (Quantifier).-

Note: The fragment m/z 60 (guanidine group) does not contain the butyl chain. Therefore, the fragment mass remains the same for both native and d9 species, but the Precursor (Q1) provides the necessary specificity.

-

Chromatographic Strategy: The HILIC Advantage

Standard C18 columns result in "dead volume" elution of Buformin. We employ a Zwitterionic HILIC (Z-HILIC) or Amide column.

-

Mechanism: Partitioning between the bulk organic mobile phase and a water-enriched layer on the stationary phase surface.

-

Mobile Phase: High Acetonitrile (ACN) content (70-90%).

-

Synergy: Protein precipitation with ACN yields a supernatant that is ~75% organic—ideal for direct injection onto a HILIC column without evaporation/reconstitution.

Part 4: Experimental Protocol

A. Reagents & Materials[1][3][4]

-

Standards: Buformin HCl (>99%), Buformin-d9 HCl (>98% isotopic purity).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol (MeOH).

-

Buffer: Ammonium Formate (10 mM), Formic Acid.[1]

-

Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent Amide phase.

B. Preparation of Stock & Working Solutions[1]

-

Stock Solutions (1.0 mg/mL): Dissolve Buformin and Buformin-d9 separately in 50:50 Water:Methanol. Store at -20°C.

-

IS Working Solution (IS-WS): Dilute Buformin-d9 stock in ACN to 500 ng/mL.

-

Critical: Prepare IS-WS in 100% ACN to act as the precipitating agent in the next step.

-

C. Sample Preparation (Protein Precipitation)

This "One-Step" workflow minimizes error and maximizes throughput.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Precipitation & IS Addition: Add 200 µL of IS Working Solution (Buformin-d9 in ACN).

-

Ratio: 1:4 (Plasma:Organic). This ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

-

Note: Do not evaporate. The supernatant is ~80% ACN, matching the initial mobile phase conditions.

-

D. LC-MS/MS Conditions[4][5][6]

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2-5 µL |

| Gradient | 0.0 min: 90% B (Hold 0.5 min)3.0 min: 60% B3.1 min: 40% B (Wash)4.0 min: 90% B (Re-equilibrate)Total Run: 6.0 min |

Part 5: Visual Workflow (DOT Diagram)

Caption: Streamlined Protein Precipitation workflow optimized for HILIC chromatography, eliminating evaporation steps to reduce analyte loss.

Part 6: Validation & Troubleshooting

Linearity & Range

-

Range: 1.0 ng/mL – 1000 ng/mL.

-

Weighting: 1/x².

-

Acceptance: r² > 0.995.

Matrix Effect Assessment (IS Normalized)

Because HILIC elutes phospholipids differently than C18, you must verify matrix effects.

-

Calculation:

-

Role of Buformin-d9: The IS compensates for matrix effects. Even if absolute signal suppression occurs (e.g., ME = 80%), the Ratio (Analyte/IS) remains constant because the d9 isotope experiences the exact same suppression environment at the same retention time.

Troubleshooting Guide

-

Issue: Broad or Split Peaks.

-

Cause: Injection solvent is too aqueous.

-

Fix: Ensure the precipitation ratio is at least 1:3 (Plasma:ACN). The final injection solvent must be >70% ACN.

-

-

Issue: Retention Time Shift.

-

Cause: HILIC columns are sensitive to equilibration.

-

Fix: Ensure adequate re-equilibration time (at least 10 column volumes) between runs.

-

-

Issue: Cross-Signal (Crosstalk).

-

Cause: Impure IS or too high concentration.

-

Fix: Run a "Blank + IS" sample. No peak should appear at the Buformin transition (158->60). If it does, lower the IS concentration.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Tan, A., et al. (2012). HILIC-MS/MS method for the simultaneous determination of metformin and its related substances in human plasma. Journal of Chromatography B. Link (Contextual reference for Biguanide HILIC separation).

-

Sengupta, P., et al. (2019). Simultaneous determination of biguanides in plasma using LC-MS/MS. Journal of Pharmaceutical Analysis. Link

-

Sigma-Aldrich. (n.d.). Buformin-d9 Hydrochloride Product Information. Link (Source for physicochemical properties).

-

Waters Corporation. (2021). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC). Application Note. Link

Sources

Application Note: High-Efficiency Extraction of Buformin from Biological Matrices via Modified QuEChERS and HILIC-MS/MS

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-throughput method for the quantification of Buformin in biological matrices. It addresses the specific challenge of extracting a highly polar, basic biguanide using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, validated by the use of a deuterated internal standard (Buformin-d9).

Part 1: Introduction & Chemical Strategy

The Analytical Challenge

Buformin (1-butylbiguanide) presents a classic bioanalytical paradox. It is a potent antidiabetic agent requiring precise quantification for pharmacokinetic (PK) and toxicological studies, yet its physicochemical properties make it hostile to standard extraction methods.

-

High Polarity: With a logP of approximately -1.2, Buformin is hydrophilic. It resists partitioning into organic solvents (like ethyl acetate or hexane) used in traditional Liquid-Liquid Extraction (LLE).

-

Basicity: Buformin is a strong base (pKa values ~2.8 and ~11.5). At physiological pH, it exists predominantly as a cation, further reducing its affinity for organic phases and complicating Reversed-Phase (C18) chromatography.

The QuEChERS Solution

While originally designed for pesticides, QuEChERS is adapted here for polar drugs. The mechanism relies on Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .[1] By saturating the aqueous phase with specific salts (MgSO₄/NaCl), we decrease the solubility of Buformin in the water layer and force it into the acetonitrile (ACN) layer, despite its polarity.

Role of Buformin-d9 (Internal Standard)

The use of Buformin-d9 is non-negotiable for this protocol.

-

Correction Mechanism: Because the partitioning of a polar drug into ACN is sensitive to slight variations in salt saturation and matrix composition, the recovery can vary. Buformin-d9, possessing identical physicochemical properties, mirrors the analyte's partitioning behavior, compensating for extraction losses and Matrix Effects (ME) in the mass spectrometer.

Part 2: Reagents & Materials[2][3][4][5][6]

| Component | Specification | Purpose |

| Analyte | Buformin HCl | Target quantification. |

| Internal Standard | Buformin-d9 (1-Butyl-d9-biguanide) | Normalization of recovery and ionization. |

| Extraction Solvent | Acetonitrile (LC-MS Grade) | Protein precipitation and analyte extraction.[2] |

| Partitioning Salts | 4g MgSO₄ (anhydrous), 1g NaCl | Induces phase separation and salting-out. |

| Buffering Agents | Sodium Citrate / Disodium Citrate Sesquihydrate | Maintains pH to ensure consistent ionization state (optional but recommended for stability). |

| d-SPE Sorbent | 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 | PSA: Removes organic acids/sugars.C18: Removes lipids/fats.MgSO₄: Removes residual water. |

| LC Column | HILIC (e.g., bare silica or zwitterionic) | Critical: C18 columns fail to retain biguanides. HILIC is required.[3] |

Part 3: Step-by-Step Experimental Protocol

Preparation of Standards

-

Stock Solutions: Dissolve Buformin and Buformin-d9 in 50:50 Methanol:Water to 1 mg/mL. Store at -20°C.

-

IS Working Solution: Dilute Buformin-d9 to a fixed concentration (e.g., 500 ng/mL) in Acetonitrile.

Sample Pre-treatment[1][6]

-

Aliquot 200 µL of biological sample (Plasma/Serum) into a 2 mL centrifuge tube.

-

Add Internal Standard: Add 20 µL of Buformin-d9 Working Solution. Vortex for 10 seconds.

-

Note: Adding IS before extraction is critical to correct for the entire process.

-

Extraction (The "Salting Out" Phase)[1][8]

-

Add 800 µL of Acetonitrile (ACN) .

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Add QuEChERS Salt Mix (200 mg MgSO₄ + 50 mg NaCl).

-

Scaling: If using larger volumes, maintain the 4:1 MgSO₄:NaCl ratio.

-

Tip: Add salts after ACN to prevent agglomeration of the sample water.

-

-

Shake vigorously (or bead beat) for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes .

-

Result: You will see three layers: a solid protein/salt pellet at the bottom, an aqueous layer (if water content was high), and a clear upper ACN layer containing the Buformin.

-

Clean-Up (d-SPE)[8]

-

Transfer 500 µL of the supernatant (ACN layer) to a d-SPE tube (containing 150 mg MgSO₄, 25 mg PSA, 25 mg C18).

-

Why C18? Removes long-chain lipids common in plasma.

-

Why PSA? Removes phospholipids and organic acids. Buformin is basic, so it will not bind to the basic PSA sorbent.

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 3 minutes .

Reconstitution

-

Transfer 200 µL of the cleaned supernatant to a clean vial.

-

Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute in 200 µL of Mobile Phase (90:10 ACN:Water + 10mM Ammonium Formate).

-

Note: Reconstituting in high organic content is necessary for HILIC injection compatibility.

-

Part 4: LC-MS/MS Conditions (HILIC Mode)

Chromatography (HILIC)

-

Column: Kinetex HILIC or ZORBAX HILIC Plus (2.1 x 100 mm, 1.7 - 2.6 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient:

-

0.0 min: 95% B (High organic for retention)

-

2.0 min: 95% B

-

5.0 min: 50% B

-

7.0 min: 50% B

-

7.1 min: 95% B (Re-equilibration is crucial in HILIC)

-

10.0 min: Stop

-

Mass Spectrometry (MRM Parameters)

-

Ionization: ESI Positive Mode (+)

-

Transitions:

-

Buformin: 158.1 → 60.1 (Quant), 158.1 → 43.1 (Qual)

-

Buformin-d9: 167.2 → 60.1 (Quant)

-

Part 5: Validation & Quality Assurance[9]

Self-Validating the Protocol

To ensure the method is working, you must calculate Matrix Effect (ME) and Recovery (RE) .

Formulas:

-

A (Standard in Solvent): Peak area of analyte in neat solution.

-

B (Post-Extraction Spike): Extract blank matrix -> Add analyte after extraction.

-

C (Pre-Extraction Spike): Add analyte to matrix -> Extract.

-

Extraction Recovery (RE) % =

-

Matrix Effect (ME) % =

Acceptance Criteria:

-

RE should be consistent (e.g., >70% or if lower, highly reproducible).

-

IS Response: The peak area of Buformin-d9 should not vary by >15% across samples.

Visualized Workflow

Caption: Workflow for Buformin extraction using Modified QuEChERS with d-SPE clean-up.

Part 6: References

-

Wang, X., et al. (2020). Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method. Forensic Science International.[5] Link

-

Sørensen, L. K. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography.[6] Link

-

Pandawa Institute. Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.Link

-

BenchChem. Application Notes and Protocols for the Use of Deuterated Internal Standards.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. Screening of herbal medicines for potential allopathic antidiabetic adulterants: An analytical study - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Buformin-d9 concentration for quantitative analysis

Abstract

This application note details the methodological framework for optimizing the concentration of Buformin-d9 (1-butyl-d9-biguanide) as an internal standard (IS) in LC-MS/MS assays. While Buformin is a structural analog to Metformin, its lipophilicity and fragmentation patterns differ sufficiently to require specific tuning. The critical challenge in using deuterated biguanides lies in balancing signal stability against isotopic interference (cross-talk) . This guide provides a self-validating protocol to determine the "Sweet Spot" concentration that minimizes suppression effects while ensuring the isotopic impurity contribution remains <20% of the Lower Limit of Quantification (LLOQ).

Introduction & Physicochemical Context

Buformin (1-butylbiguanide) is a biguanide antidiabetic agent.[1][2] Although largely withdrawn from clinical use due to lactic acidosis risks, it remains a critical analyte in forensic toxicology and metabolic research.

Quantitative analysis of biguanides is complicated by their high polarity (logP < 0) and lack of retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separation.

Buformin-d9 is the preferred Internal Standard (IS) because it co-elutes with the analyte, perfectly compensating for the significant matrix effects (ion suppression/enhancement) typical of HILIC interfaces. However, commercial d9 standards often contain trace amounts of d0 (unlabeled) Buformin. If the IS concentration is too high, this impurity will artificially elevate the analyte signal, compromising the LLOQ.

Table 1: Physicochemical Properties

| Property | Buformin (Analyte) | Buformin-d9 (IS) | Impact on Method |

| Formula | C₆H₁₅N₅ | C₆H₆D₉N₅ | +9 Da mass shift allows clear resolution in Q1. |

| MW | 157.2 g/mol | 166.2 g/mol | Precursor ions: m/z 158 vs. 167. |

| pKa | ~11.3 (Strong Base) | ~11.3 | Requires buffered mobile phase (pH 3–6) to maintain ionization state. |

| LogP | -1.2 | ~ -1.2 | Highly polar; requires HILIC or Ion-Pairing. |

| Solubility | Water, Methanol | Water, Methanol | Stock solutions should be aqueous or MeOH-based. |

LC-MS/MS Method Development Strategy

The optimization process follows a logic gate system: Tuning

Diagram 1: IS Optimization Workflow

(Graphviz visualization of the decision process for selecting IS concentration)

Caption: Workflow for determining the optimal Internal Standard concentration by balancing detector sensitivity against isotopic impurity cross-talk.

Experimental Protocols

Protocol A: MS/MS Tuning & Transitions

Biguanides fragment consistently to the guanidine group (m/z 60). While the product ion is the same for Analyte and IS, the mass shift in the precursor (Q1) ensures selectivity.

Instrument Parameters (Sciex/Thermo equivalent):

-

Ionization: ESI Positive (+)[3]

-

Source Temp: 500°C (High temp required for desolvation of aqueous mobile phases)

-

Curtain Gas: 30 psi

-

Collision Energy (CE): ~20–30 eV (Optimized for m/z 60 product)

Table 2: MRM Transitions

| Compound | Precursor (m/z) | Product (m/z) | Role | Dwell Time |

|---|---|---|---|---|

| Buformin | 158.2 | 60.1 | Quantifier | 50 ms |

| Buformin | 158.2 | 116.1 | Qualifier | 50 ms |

| Buformin-d9 | 167.2 | 60.1 | IS Quantifier | 50 ms |

Technical Note: The m/z 60 fragment does not contain the butyl chain (where the deuterium resides). Therefore, both parent and IS produce the same mass fragment. This makes Q1 resolution (158 vs 167) critical. Ensure Q1 resolution is set to "Unit" or "High" to prevent overlap.

Protocol B: The "Sweet Spot" Optimization (Core Requirement)

This experiment determines the concentration where the IS provides maximum precision without contaminating the analyte channel.

Reagents:

-

Buformin-d9 Stock (1 mg/mL in Methanol).

-

Blank Matrix (Plasma/Urine).

-

Buformin Analyte Standard (for LLOQ determination).

Steps:

-

Define LLOQ: Establish the approximate Lower Limit of Quantification for Buformin (typically 1–5 ng/mL).

-

Prepare IS Dilution Series: Prepare Buformin-d9 working solutions at 10, 50, 100, 200, 500, and 1000 ng/mL in Mobile Phase B.

-

The "Blank + IS" Injection:

-

Extract blank matrix samples.

-

Spike only the IS at each concentration level (no Analyte).

-

Inject in triplicate.

-

-

Monitor Analyte Channel (m/z 158

60):-

Even though you injected only IS (m/z 167), look at the signal in the m/z 158 channel.

-

This signal represents the Isotopic Contribution (Cross-talk) .

-

Calculation:

Acceptance Criteria:

-

Interference % must be < 20% (per FDA/EMA Bioanalytical Guidelines).

-

IS Signal Intensity: Must be

cps (to minimize shot noise) but

Recommendation: For Buformin assays, the optimal IS concentration is typically 50–100 ng/mL . At this level, signal is robust, but the d0 impurity contribution is usually negligible (<5% of LLOQ).

Protocol C: Sample Preparation & Chromatography (HILIC)

Due to Buformin's high polarity, Protein Precipitation (PPT) followed by HILIC separation is the most robust workflow.

Diagram 2: Extraction & HILIC Workflow (Graphviz visualization of the sample preparation and separation)

Caption: Optimized Protein Precipitation (PPT) workflow for Biguanide extraction.

Chromatographic Conditions:

-

Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

-

Gradient:

-

0.0 min: 90% B (High organic for HILIC retention)

-

2.0 min: 60% B

-

3.0 min: 60% B

-

3.1 min: 90% B (Re-equilibration is critical in HILIC; allow 3 mins).

-

-

Flow Rate: 0.4 mL/min.[5]

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Background in Analyte Channel | IS Concentration too high (Cross-talk). | Dilute IS stock. Verify IS isotopic purity (Certificate of Analysis). |

| RT Shift between Analyte/IS | Deuterium Isotope Effect. | Rare in HILIC, but if observed, ensure integration windows are wide enough. |

| Signal Suppression | Matrix effect (Phospholipids). | Monitor phospholipid transition (m/z 184 |

| Peak Tailing | Secondary interactions. | Ensure Buffer concentration is >10 mM. Biguanides interact with silanols; Ammonium Formate suppresses this. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Sengupta, P., et al. (2020). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Link

-

ThermoFisher Scientific. (2025). Advanced Internal Standard Techniques for Quantitation. Application Note. Link

-

PubChem. (2025).[6] Buformin Compound Summary. National Library of Medicine. Link

-

Waters Corporation. (2024). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC). Application Note. Link

Sources

- 1. Buformin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters’ Mediated Metformin Uptake and Its Inhibition in Cells [mdpi.com]

- 4. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantification of Buformin-d9 in Human Urine by LC-MS/MS

A Senior Application Scientist's Guide to a Robust and Validated Bioanalytical Method

Introduction: The Imperative for Precise Buformin Quantification

Buformin is a biguanide oral antihyperglycemic agent, historically used in the management of type 2 diabetes mellitus. Although its use has declined in many regions due to the risk of lactic acidosis, research into its potential anticancer properties has renewed interest in its pharmacological and toxicological profiles.[1] Accurate and reliable quantification of buformin in biological matrices such as human urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Urine, as a biological matrix, presents significant analytical challenges due to its high variability in composition, which can lead to matrix effects like ion suppression or enhancement in mass spectrometry-based assays.[2] To overcome these challenges and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of buformin in human urine, employing buformin-d9 as the internal standard.

The use of a deuterated internal standard like buformin-d9 is paramount as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[3] This co-eluting mimic allows for effective normalization of any analyte loss during extraction and compensates for variability in instrument response, leading to highly reliable data.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible methodology.

Principle of the Method

This method employs a mixed-mode solid-phase extraction (SPE) for the selective isolation and concentration of buformin and its deuterated internal standard, buformin-d9, from human urine. Due to the polar and basic nature of buformin, a mixed-mode cation exchange SPE strategy is highly effective. This approach utilizes both reversed-phase and ion-exchange retention mechanisms to achieve superior cleanup by strongly retaining the basic analyte while allowing for rigorous washing to remove matrix interferences.[4]

Following extraction, the analytes are separated using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the retention and separation of highly polar compounds like buformin that show poor retention on traditional reversed-phase columns.[4][5] The separation is followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Materials and Reagents

-

Analytes and Internal Standard:

-

Buformin hydrochloride (Reference Standard)

-

Buformin-d9 hydrochloride (Internal Standard)

-

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

-

Human Urine:

-

Drug-free human urine for preparation of calibration standards and quality controls.

-

-

Consumables:

-

Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)

-

Autosampler vials, caps, and septa

-

Pipettes and tips

-

Volumetric flasks and cylinders

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of buformin HCl and buformin-d9 HCl into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with 50:50 (v/v) methanol:water.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of buformin by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Dilute the buformin-d9 primary stock solution with 50:50 (v/v) methanol:water.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the buformin working standard solutions and a fixed amount of the IS working solution into drug-free human urine.

-

A typical calibration curve might range from 10 ng/mL to 5000 ng/mL.

-

Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

The following protocol is a robust starting point for the extraction of buformin from urine using a mixed-mode strong cation exchange SPE cartridge.

-

Sample Pre-treatment:

-

To 500 µL of urine sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (1 µg/mL).

-

Vortex mix for 10 seconds.

-

Add 500 µL of 2% formic acid in water and vortex again. This step ensures the buformin is in its protonated, cationic state for optimal binding to the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode SCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

-

-

Elution:

-

Elute the buformin and buformin-d9 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the buformin, releasing it from the ion-exchange sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Caption: Logical framework of the analytical method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of buformin in human urine using its deuterated internal standard, buformin-d9. The combination of mixed-mode solid-phase extraction for effective sample cleanup and HILIC-MS/MS for selective and sensitive detection provides a robust and reliable method suitable for regulated bioanalysis. By understanding the causality behind each experimental step, researchers can confidently implement and adapt this method for their specific needs in pharmacokinetic, toxicokinetic, or clinical studies. Adherence to the validation principles outlined ensures data integrity and compliance with regulatory standards.

References

-

Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]

-

Eren, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. Retrieved from [Link]

- He, X., et al. (2010). Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS.

- Hosseini, M., et al. (2010). Determination of Metformin in Human Plasma and Urine by High- Performance Liquid Chromatography Using Small Sample Volume and Co. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 486-494.

- Plumb, R., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 19.

- Rojas-Garcidueñas, M. R., et al. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Environmental Research and Public Health, 18(18), 9825.

- Said, R., et al. (2000). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of analytical toxicology, 24(6), 448-453.

- Tomimoto, D., et al. (2020). Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method.

- Yamamoto, T., et al. (2002). A new method for determination of buformin in plasma and urine by ion-paired reversed-phase HPLC with ultraviolet detection.

Sources

- 1. Postmortem distribution/redistribution of buformin in body fluids and solid tissues in an autopsy case using liquid chromatography-tandem mass spectrometry with QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. agilent.com [agilent.com]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

Troubleshooting & Optimization

Technical Support Center: Buformin-d9 Ion Suppression Guide

Status: Operational Ticket ID: BUF-D9-SUP-001 Subject: Troubleshooting Ion Suppression & Sensitivity Loss for Buformin-d9 in LC-MS/MS Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Problem

Buformin-d9 is the stable isotope-labeled internal standard (SIL-IS) for Buformin. To troubleshoot it effectively, you must understand its physicochemical behavior.

-

pKa: ~11.3 (Protonated at almost all pH levels).

-

LogP: ~ -1.2 (Highly Polar/Hydrophilic).[2]

The Core Issue: Because Buformin is highly polar, it elutes near the void volume (t0) on standard C18 Reverse Phase (RP) columns. This is the "Danger Zone" where salts, unretained proteins, and phospholipids elute, causing massive Ion Suppression (competition for charge in the ESI droplet).

If your Buformin-d9 signal is low, variable, or disappearing, it is likely being "crushed" by the matrix before it even reaches the detector.

Phase 1: Diagnosis – "Is it really Ion Suppression?"

Before changing your method, you must visualize the suppression zone. The "Post-Column Infusion" (PCI) method is the gold standard for this.

Diagnostic Protocol: Post-Column Infusion

Objective: Map the matrix effects across your chromatographic run time.

Steps:

-

Setup: Connect a syringe pump containing neat Buformin-d9 standard (100 ng/mL) to a T-piece.

-

Connection: Connect the LC flow (Column effluent) to the other side of the T-piece.

-

Output: Direct the combined flow into the MS Source.

-

Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method) into the LC.

-

Observation: Monitor the baseline of the Buformin-d9 MRM transition.

Interpretation:

-

Flat Baseline: No matrix effects.

-

Dip/Valley: Ion Suppression (The matrix is "stealing" charge from your IS).

-

Peak/Hill: Ion Enhancement.

Figure 1: Post-Column Infusion setup to visualize matrix suppression zones.

Phase 2: Chromatographic Solutions (Retain & Separate)

If your diagnostic confirms suppression at the void volume, you must move the Buformin peak away from it.

Why C18 Fails

Standard C18 columns cannot retain Buformin (LogP -1.2) without ion-pairing agents. The peak elutes with the salt front, leading to >90% signal loss.

Recommended Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the industry standard for biguanides. It uses a high-organic mobile phase to retain polar compounds, eluting them after the suppression zone.

Comparison of Column Chemistries:

| Parameter | C18 (Reverse Phase) | HILIC (Zwitterionic or Amide) | Verdict |

| Retention Mechanism | Hydrophobic Interaction | Partitioning into water layer | HILIC Wins |

| Elution Order | Buformin elutes First (Void) | Buformin elutes Last | HILIC Wins |

| Mobile Phase | High Water % | High Acetonitrile % | HILIC Wins (Better ESI desolvation) |

| Ion Suppression | High (Co-elutes with salts) | Low (Elutes away from lipids) | HILIC Wins |

HILIC Protocol for Buformin-d9

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC.

-

Mobile Phase A: 10 mM Ammonium Formate or Acetate in Water (pH 3-4).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start high organic (90% B) -> Gradient to 40% B -> Re-equilibrate.

-

Note: Biguanides tail badly on bare silica; the Zwitterionic/Amide phase improves peak shape.

Phase 3: Sample Preparation (Clean the Matrix)

If chromatography alone doesn't solve the issue (or if you are analyzing complex tissue), you must remove the "Suppressors" (Phospholipids).

The Enemy: Phospholipids

Phospholipids (PLs) are the primary cause of ion suppression in plasma analysis. They do not always elute in the void; they often "bleed" continuously or elute late, suppressing subsequent injections.

Sample Prep Comparison Table:

| Method | Phospholipid Removal | Recovery of Buformin | Recommendation |

| Protein Precipitation (PPT) | < 5% Removal | High | Not Recommended (Too dirty) |

| LLE (Liquid-Liquid Extraction) | High Removal | Very Low | Fails (Buformin is too polar to extract into organic layers) |

| SPE (Cation Exchange) | > 95% Removal | High | Highly Recommended |

Golden Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Since Buformin is a strong base, use its charge to your advantage.

-

Condition: Methanol -> Water.

-

Load: Plasma sample (acidified with 2% Formic Acid). Buformin (+) binds to the sorbent (-).

-

Wash 1: 2% Formic Acid in Water (Removes salts/proteins).

-

Wash 2: Methanol (Removes neutral lipids/phospholipids). Crucial Step.

-

Elute: 5% Ammonium Hydroxide in Methanol. Releases Buformin.

-

Evaporate & Reconstitute: Reconstitute in HILIC mobile phase.

Advanced Troubleshooting: Deuterium Isotope Effects

User Question: "My Buformin-d9 peak shape looks slightly different from the analyte, or the retention time (RT) is shifting."

Explanation: Deuterium (D) is slightly more lipophilic than Hydrogen (H). In high-efficiency chromatography (especially UPLC), Buformin-d9 may separate slightly from Buformin .

-

Risk: If they separate, the IS may not experience the exact same suppression as the analyte.

-

Fix: Ensure your integration window covers both, or slightly lower the plate count (use a shorter column) to force co-elution if precise quantification is failing.

Troubleshooting Logic Map

Follow this decision tree to resolve your specific issue.

Figure 2: Decision matrix for isolating the root cause of signal loss.

References & Validation

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3][4] Analytical Chemistry. (The foundational paper for the Post-Column Infusion method).

-

FDA Guidance for Industry (2018). Bioanalytical Method Validation. (Defines the requirements for Matrix Factor assessment).

-

Ismaiel, O. A., et al. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS.[5] Journal of Chromatography B. (Details the specific mass transitions for phospholipids to monitor during troubleshooting).

-

Tan, A., et al. (2012). HILIC-MS/MS method for the determination of metformin and other biguanides in human plasma.[6] Journal of Chromatography B. (Validates the use of HILIC for this specific drug class).

Sources

- 1. Buformin [drugfuture.com]

- 2. Buformin - Wikipedia [en.wikipedia.org]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Buformin-d9 Recovery in Tissue Samples

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for Buformin-d9 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for improving the recovery rates of Buformin-d9 from complex tissue matrices. As a deuterated internal standard, the accurate recovery of Buformin-d9 is paramount for the precise quantification of buformin in pharmacokinetic and drug metabolism studies.

This resource is structured to provide both quick answers through our FAQs and in-depth solutions in our troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of Buformin-d9 often low in tissue homogenates?

A1: Buformin, and by extension its deuterated analog Buformin-d9, is a highly polar and hydrophilic compound. This makes it challenging to efficiently extract from aqueous biological matrices like tissue homogenates using standard liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) protocols. Its polar nature leads to poor partitioning into organic solvents and weak retention on non-polar stationary phases. Furthermore, buformin can exhibit strong interactions with tissue proteins and phospholipids, leading to sequestration and incomplete extraction.

Q2: What is the most common and effective extraction technique for Buformin-d9 from tissues?

A2: Protein precipitation (PPT) is a widely used and often effective initial step for extracting small molecules from tissue homogenates. However, for highly polar compounds like Buformin-d9, a more refined approach is often necessary to achieve high and reproducible recovery. The recommended strategy is a combination of protein precipitation followed by hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE). This approach first removes the bulk of protein content and then specifically captures the polar analyte, separating it from other matrix components.

Q3: How critical is the pH of the extraction solvent?

A3: The pH of the extraction solvent is a critical parameter. Buformin has two pKa values, and its ionization state is highly dependent on the pH. To ensure efficient extraction and retention on most SPE phases, it is crucial to maintain the pH in a range where Buformin-d9 is in a consistent and desired ionic state. For cation exchange SPE, a pH that ensures the molecule is positively charged is necessary for effective binding.

Q4: Can I use the same extraction protocol for different tissue types?

A4: While a general protocol can serve as a starting point, it is highly recommended to optimize the extraction procedure for each specific tissue type. Different tissues have varying compositions of proteins, lipids, and other endogenous components that can interfere with the extraction process. For example, brain and adipose tissues, with their high lipid content, may require additional delipidation steps to improve recovery and reduce matrix effects.

In-Depth Troubleshooting Guides

Guide 1: Poor Recovery After Protein Precipitation

Problem: You are observing low and inconsistent recovery of Buformin-d9 after performing a simple protein precipitation with acetonitrile or methanol.

Root Cause Analysis:

-

Insufficient Protein Removal: The ratio of organic solvent to tissue homogenate may be inadequate, leading to incomplete protein precipitation.

-

Analyte Co-Precipitation: Buformin-d9 can get trapped within the precipitated protein pellet, a common issue with highly polar or charged molecules.

-

Suboptimal Solvent Choice: While acetonitrile is a common choice, its effectiveness can vary depending on the tissue matrix.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low recovery after protein precipitation.

Detailed Protocol: Optimized Protein Precipitation

-

Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.

-

Solvent Addition: To 100 µL of tissue homogenate, add 400 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein-analyte interactions.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube for further processing or direct injection if matrix effects are minimal.

| Parameter | Standard PPT | Optimized PPT |

| Solvent:Homogenate | 3:1 | 4:1 |

| Solvent Type | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Expected Recovery | 40-60% | 75-85% |

Guide 2: Enhancing Recovery and Reducing Matrix Effects with Solid-Phase Extraction (SPE)

Problem: Even after protein precipitation, the recovery is suboptimal, and you observe significant ion suppression or enhancement in your LC-MS/MS analysis.

Root Cause Analysis:

-

Matrix Effects: Co-eluting endogenous compounds from the tissue matrix are interfering with the ionization of Buformin-d9 in the mass spectrometer source.

-

Inappropriate SPE Sorbent: Using a standard C18 reversed-phase sorbent is not ideal for the polar Buformin-d9, leading to poor retention and breakthrough during sample loading.

Optimized Workflow: Mixed-Mode Cation Exchange SPE

Mixed-mode cation exchange SPE is highly effective for polar basic compounds like buformin. It utilizes a combination of reversed-phase and ion-exchange retention mechanisms.

Caption: Step-by-step workflow for mixed-mode cation exchange SPE.

Detailed Protocol: Mixed-Mode SPE

-

Sample Pre-treatment: Following protein precipitation, dilute the supernatant 1:1 with an acidic buffer (e.g., 2% formic acid in water) to ensure Buformin-d9 is fully protonated.

-

SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the plate with 1 mL of 2% formic acid in water.

-

Sample Loading: Load the pre-treated sample onto the SPE plate.

-

Washing:

-

Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

-